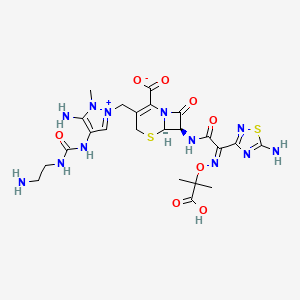
Ceftolozano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftolozana es un antibiótico cefalosporínico de quinta generación de amplio espectro semisintético. Se utiliza principalmente en combinación con tazobactam, un inhibidor de la beta-lactamasa, para tratar infecciones intraabdominales complicadas, infecciones complicadas del tracto urinario y neumonía bacteriana adquirida en el hospital. Ceftolozana es particularmente eficaz contra las bacterias gramnegativas, incluida Pseudomonas aeruginosa, que son resistentes a los antibióticos convencionales .
Aplicaciones Científicas De Investigación
Ceftolozana tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los antibióticos cefalosporínicos.
Biología: Ceftolozana se utiliza en la investigación sobre mecanismos de resistencia bacteriana y el desarrollo de nuevos antibióticos.
Medicina: Se utiliza en ensayos clínicos para evaluar su eficacia y seguridad en el tratamiento de diversas infecciones.
Industria: Ceftolozana se utiliza en la industria farmacéutica para el desarrollo de terapias combinadas para combatir infecciones bacterianas multirresistentes
Mecanismo De Acción
Ceftolozana ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP), que son esenciales para el paso final de transpeptidación de la síntesis de peptidoglicano en las paredes celulares bacterianas. Esta inhibición evita la formación de una pared celular funcional, lo que lleva a la lisis y la muerte celular bacteriana. Tazobactam, cuando se combina con ceftolozana, inhibe las beta-lactamasas, enzimas producidas por las bacterias que degradan los antibióticos betalactámicos, mejorando así la eficacia de ceftolozana .
Direcciones Futuras
Ceftolozane/tazobactam is currently the most active antipseudomonal agent, including multidrug-resistant extensively drug-resistant strains . It is primarily employed when Pseudomonas aeruginosa isolates are identified with resistance to other beta-lactams . It can also be used empirically in specific clinical situations prior to microbiological detection of an antibiotic-resistant P. aeruginosa isolate . These situations include critically ill patients in the intensive care unit (ICU) setting, where there is a high likelihood of infection with multidrug-resistant (MDR) P. aeruginosa .
Análisis Bioquímico
Biochemical Properties
Ceftolozane exerts bactericidal activities against susceptible gram-negative and gram-positive infections by interfering with bacterial cell wall synthesis . When it is combined with tazobactam, it exerts further activity against beta-lactamase enzyme-producing bacteria, which are normally resistant to beta-lactam antibiotics .
Cellular Effects
Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics . Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall .
Molecular Mechanism
Ceftolozane works by interfering with the production of molecules that bacteria need to build their protective cell walls . This causes weakness in the bacterial cell walls which then become prone to collapse, ultimately leading to the death of the bacteria . Tazobactam blocks the action of bacterial enzymes called beta-lactamases . These enzymes enable bacteria to break down beta-lactam antibiotics like ceftolozane, making the bacteria resistant to the antibiotic’s action .
Temporal Effects in Laboratory Settings
The studies identified in this review demonstrate that Ceftolozane is effective in clinical practice, despite the diverse group of seriously ill patients, different levels of resistance of the pathogens treated, and varying dosing regimens used .
Dosage Effects in Animal Models
At doses equivalent to 4-7 the standard dose administered in humans, no developmental abnormalities were seen . In a neutropenic murine thigh infection model, the pharmacokinetic–pharmacodynamic index that is best correlated with ceftolozane’s in vivo efficacy is the percentage of time in which free plasma drug concentrations exceed the minimum inhibitory concentration of a given pathogen .
Transport and Distribution
Ceftolozane demonstrates linear pharmacokinetics unaffected by the coadministration of tazobactam . It demonstrates low plasma protein binding (20 %), is primarily eliminated via urinary excretion (≥92 %), and may require dose adjustments in patients with a creatinine clearance <50 mL/min .
Métodos De Preparación
Ceftolozana se sintetiza a partir del ácido 7-aminocefalosporánico (7-ACA)El proceso requiere un control cuidadoso de las condiciones de reacción para garantizar la pureza de los intermedios y el ingrediente farmacéutico activo (API) final . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza mediante técnicas de purificación avanzadas y estrictas medidas de control de calidad .
Análisis De Reacciones Químicas
Ceftolozana experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Ceftolozana se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en ceftolozana, alterando sus propiedades farmacológicas.
Sustitución: Ceftolozana puede experimentar reacciones de sustitución, particularmente en las porciones de pirazol y tiadiazol, dando como resultado derivados con diferentes actividades biológicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Ceftolozana a menudo se compara con otras cefalosporinas y combinaciones de inhibidores de la beta-lactamasa, como ceftazidima/avibactam y cefepime. A diferencia de ceftazidima, ceftolozana tiene una cadena lateral modificada en la posición 3 del núcleo de cefem, lo que confiere una potente actividad antipseudomonal. Ceftolozana también se distingue por su capacidad para evadir múltiples mecanismos de resistencia empleados por Pseudomonas aeruginosa, incluidas las bombas de eflujo y la reducción de la absorción a través de porinas .
Compuestos similares incluyen:
Ceftazidima: Otra cefalosporina con actividad antipseudomonal.
Cefepime: Una cefalosporina de cuarta generación con actividad de amplio espectro.
Ceftriaxona: Una cefalosporina de tercera generación utilizada para una amplia gama de infecciones bacterianas.
La estructura única de ceftolozana y la combinación con tazobactam la hacen particularmente eficaz contra las bacterias gramnegativas multirresistentes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ceftolozane involves the reaction of two starting materials: Tazobactam and 7-aminocephalosporanic acid. The reaction is carried out in several steps to produce the final product.", "Starting Materials": [ "Tazobactam", "7-aminocephalosporanic acid" ], "Reaction": [ "Step 1: Tazobactam is reacted with triethylamine and acetic anhydride to form an intermediate product.", "Step 2: The intermediate product is then reacted with 7-aminocephalosporanic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form Ceftolozane.", "Step 3: The crude product is purified through a series of steps, including filtration, washing, and recrystallization, to obtain the final product in high purity." ] } | |
| Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem. | |
Número CAS |
689293-68-3 |
Fórmula molecular |
C23H30N12O8S2 |
Peso molecular |
666.7 g/mol |
Nombre IUPAC |
(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/b31-11+/t12-,18-/m1/s1 |
Clave InChI |
JHFNIHVVXRKLEF-XBTMOFHYSA-N |
SMILES isomérico |
CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
SMILES canónico |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO. |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CXA-101; CXA101; CXA 101; FR264205; FR 264205; FR-264205; Ceftolozane brand name: Zerbaxa (with tazobactam). |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid](/img/structure/B606508.png)
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride](/img/structure/B606514.png)
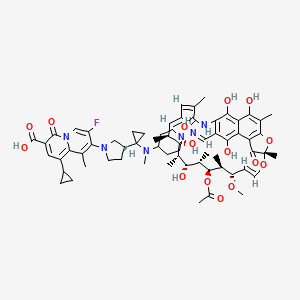
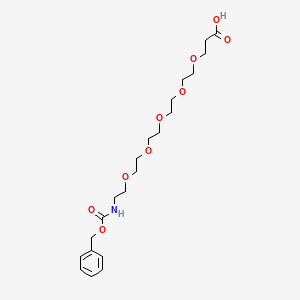
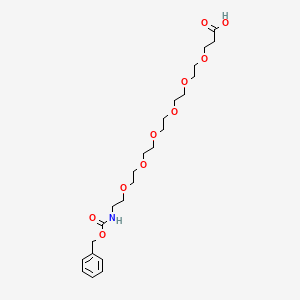
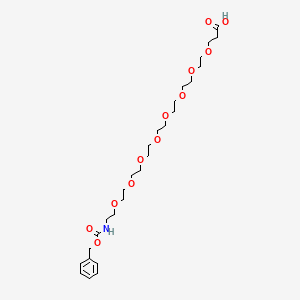
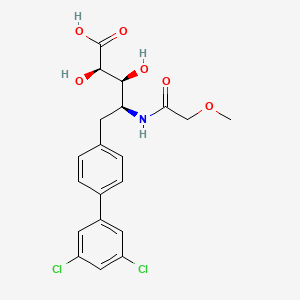


![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
